molecular formula C23H21ClN2O4S B6561292 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-methoxybenzene-1-sulfonamide CAS No. 946221-44-9

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-methoxybenzene-1-sulfonamide

Cat. No.: B6561292
CAS No.: 946221-44-9
M. Wt: 456.9 g/mol
InChI Key: YAFYSRJEBIFAIX-UHFFFAOYSA-N
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Description

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-methoxybenzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a tetrahydroquinoline scaffold modified with a benzoyl group at the 1-position and a substituted benzene sulfonamide moiety at the 7-position. The compound’s structure includes a chlorine atom at the 5-position and a methoxy group at the 2-position of the benzene ring, which may influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-5-chloro-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O4S/c1-30-21-12-10-18(24)14-22(21)31(28,29)25-19-11-9-16-8-5-13-26(20(16)15-19)23(27)17-6-3-2-4-7-17/h2-4,6-7,9-12,14-15,25H,5,8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAFYSRJEBIFAIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-methoxybenzene-1-sulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a tetrahydroquinoline core, a benzoyl group, and a sulfonamide moiety. Its molecular formula is C25H24ClN2O4SC_{25}H_{24}ClN_{2}O_{4}S with a molecular weight of 480.99 g/mol. The presence of various functional groups contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC25H24ClN2O4S
Molecular Weight480.99 g/mol
LogP4.0469
Polar Surface Area61.62 Ų
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1

Antimicrobial Activity

Research indicates that compounds within the tetrahydroquinoline class exhibit significant antimicrobial properties. A study highlighted that related compounds demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, suggesting potential for further exploration in developing antimicrobial agents . The sulfonamide group is known for its role in enhancing antibacterial efficacy.

Anticancer Activity

The compound's structural components suggest potential anticancer properties. In vitro studies have shown that similar tetrahydroquinoline derivatives possess cytotoxic effects against various cancer cell lines. For instance, certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like Doxorubicin . This positions the compound as a candidate for further investigation in cancer therapy.

Mechanistic Insights

The biological activity of this compound is likely mediated through interactions with specific molecular targets, including enzymes and receptors involved in disease pathways. The binding affinity and interaction types can be elucidated through molecular docking studies, which have shown promising results for related compounds .

Key Findings

The SAR studies suggest that modifications to the tetrahydroquinoline core and the introduction of various substituents can significantly impact biological activity. For instance:

  • Benzoyl Group : Enhances lipophilicity and may improve cellular uptake.
  • Chloro and Methoxy Substituents : Influence the electronic properties and steric hindrance, affecting binding interactions with biological targets.

Research has indicated that specific substitutions can lead to enhanced potency against cancer cell lines while maintaining low toxicity to normal cells.

Case Studies

  • Anticancer Efficacy : A study evaluating tetrahydroquinoline derivatives found that compounds with similar structures showed IC50 values ranging from 0.08 to 0.42 µM against various cancer cell lines, indicating strong anticancer potential .
  • Antimicrobial Screening : Compounds were tested against multiple bacterial strains, showing varying degrees of efficacy. The presence of the sulfonamide group correlated with improved antibacterial activity .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds derived from tetrahydroquinoline exhibit anticancer properties. The sulfonamide moiety may enhance the compound's ability to inhibit tumor growth by interacting with specific enzymes involved in cancer metabolism. Studies have shown that similar compounds can induce apoptosis in cancer cells through modulation of signaling pathways .

Antimicrobial Properties

The incorporation of the sulfonamide group is known to confer antimicrobial activity. This compound can potentially act against various bacterial strains by inhibiting dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.

Neuroprotective Effects

Tetrahydroquinoline derivatives have been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. The compound may modulate neurotransmitter levels or reduce oxidative stress in neuronal cells, providing therapeutic benefits .

Building Block for Complex Molecules

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-methoxybenzene-1-sulfonamide serves as a versatile building block in organic synthesis. Its structural complexity allows chemists to create a variety of derivatives through functional group modifications such as oxidation, reduction, and substitution reactions .

Reaction Mechanisms

The compound can undergo several chemical reactions:

  • Oxidation : It can be oxidized to form quinone derivatives using agents like potassium permanganate.
  • Reduction : Reduction can yield tetrahydroquinoline derivatives when treated with hydrogen gas in the presence of catalysts.
  • Substitution : Nucleophilic substitution can introduce new functional groups, expanding the diversity of synthesized compounds.

Case Study 1: Anticancer Mechanism Exploration

A study investigated the anticancer mechanisms of tetrahydroquinoline derivatives similar to this compound. Results indicated that these derivatives could inhibit cell proliferation and induce apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial efficacy of sulfonamide-containing compounds. The findings demonstrated that these compounds effectively inhibited bacterial growth in vitro and showed potential for development into new antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with other tetrahydroquinoline-based sulfonamides and benzamide derivatives. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Reported Bioactivity/Toxicity
N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-methoxybenzene-1-sulfonamide Tetrahydroquinoline + sulfonamide Benzoyl, Cl, OMe Limited data; hypothesized kinase inhibition
4-(tert-Butyl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide Tetrahydroquinoline + benzamide Isobutyryl, tert-butyl Acute oral toxicity (H302), skin irritation (H315)
N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzenesulfonamide Tetrahydroquinoline + sulfonamide Acetyl, F Anticancer activity (IC₅₀ = 2.1 µM vs. HT-29 cells)
Key Observations:

Substituent Impact on Toxicity :

  • The benzamide analogue (4-(tert-butyl)-N-(1-isobutyryl-...) exhibits acute oral toxicity (H302) and skin irritation (H315), likely due to its bulky tert-butyl group and isobutyryl moiety enhancing lipophilicity and membrane penetration . In contrast, sulfonamide derivatives like the target compound may exhibit lower acute toxicity due to improved water solubility from the sulfonamide group.
  • Chlorine and methoxy substituents in the target compound could reduce metabolic instability compared to fluorine-substituted analogues, which often show higher reactivity .

Bioactivity Trends :

  • Sulfonamide derivatives with acetyl or benzoyl groups (e.g., N-(1-acetyl-...) demonstrate stronger protease inhibition than benzamide analogues. The target compound’s benzoyl group may enhance binding affinity to hydrophobic enzyme pockets.
  • Fluorine-substituted sulfonamides show higher anticancer potency than chlorine/methoxy variants, suggesting electron-withdrawing groups improve target engagement .

Physicochemical Properties

The target compound’s logP (estimated ~3.2) is lower than that of the tert-butyl benzamide analogue (logP ~4.5), reflecting reduced lipophilicity due to the polar sulfonamide group. This may improve aqueous solubility and reduce nonspecific binding .

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